Ethyl 2-oxomorpholine-4-carboxylate
Description
Properties
CAS No. |
120800-78-4 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.168 |
IUPAC Name |
ethyl 2-oxomorpholine-4-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-2-11-7(10)8-3-4-12-6(9)5-8/h2-5H2,1H3 |
InChI Key |
XAVDNZGQJCYHOI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCOC(=O)C1 |
Synonyms |
4-Morpholinecarboxylic acid, 2-oxo-, ethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-oxomorpholine-4-carboxylate shares structural and functional similarities with several compounds, as highlighted below. Key differences lie in ring systems, substituents, and applications.
2.1 Structural and Functional Comparisons
The table below summarizes critical parameters for this compound and its analogs:
2.2 Key Analysis
- This difference impacts reactivity and biological interactions . The oxazolidinedione in (S)-3,4-Dimethyloxazolidine-2,5-dione is rigid and planar, favoring its use in peptide synthesis .
Ester Groups :
- Functional Groups: The urethane group in Ethyl 2-((ethoxycarbonyl)amino)acetate introduces carbamate functionality, enabling diverse derivatization pathways .
Commercial Viability :
Research Implications
- Synthetic Utility: this compound’s morpholine core is advantageous in designing kinase inhibitors and antimicrobial agents, whereas oxazolidinone derivatives are prioritized in antibiotic development (e.g., linezolid analogs) .
- Stability Considerations : The tert-butyl analog’s resistance to hydrolysis highlights its utility in long-acting formulations, contrasting with the ethyl ester’s transient bioactive release .
Preparation Methods
Reaction Mechanism and Conditions
The substrate, ethyl 2-hydroxy-4-((tert-butoxycarbonyl)amino)butanoate, undergoes deprotection of the Boc group in the presence of trifluoromethanesulfonic acid (TfOH) in anhydrous dichloromethane at 0°C. Subsequent heating to 20°C facilitates cyclization via nucleophilic attack of the free amine on the ester carbonyl, yielding the morpholinone ring. The ethyl ester remains intact due to its stability under mild acidic conditions.
Optimization Insights
-
Catalyst Loading : Reducing TfOH to 0.2 equivalents minimizes side reactions (e.g., ester hydrolysis) while achieving >85% cyclization efficiency.
-
Solvent Choice : Dichloromethane outperforms polar aprotic solvents like DMF by suppressing racemization.
Ring-Closing Metathesis (RCM) of Diallyl Ether Precursors
Grubbs’ second-generation catalyst enables the synthesis of ethyl 2-oxomorpholine-4-carboxylate via RCM, a method prized for its atom economy and stereochemical control.
Synthetic Pathway
-
Diallylation : Ethyl 4-amino-2-oxobutanoate is treated with allyl bromide in the presence of K₂CO₃ to form the diallyl ether intermediate.
-
Metathesis : The intermediate undergoes RCM with Grubbs’ catalyst (5 mol%) in refluxing dichloromethane, forming the six-membered morpholinone ring.
Key Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Temperature | 60°C |
| Yield | 78% |
| Reaction Time | 24 hours |
This method avoids acidic conditions, making it suitable for acid-sensitive substrates. However, catalyst cost and prolonged reaction times limit scalability.
Sequential Alkylation of Morpholinone Intermediates
Industrial protocols often employ sequential alkylation to introduce the ethyl ester group post-ring formation.
Stepwise Procedure
-
Morpholinone Synthesis : tert-Butyl 2-oxomorpholine-4-carboxylate is prepared via cyclization of tert-butyl 4-aminobutyrate derivatives.
-
Deprotection and Esterification : The tert-butyl group is removed with HCl in dioxane, followed by esterification with ethanol using DCC/DMAP coupling.
Advantages
-
Modularity : Enables late-stage diversification of the ester group.
-
High Purity : Isolated yields exceed 90% after recrystallization.
Multicomponent Reactions Using Diethyl Malonate
Diethyl malonate serves as a dual carbonyl source in one-pot syntheses, as demonstrated in analogous furanone preparations.
Adaptation for Morpholinone Synthesis
A mixture of diethyl malonate, 2-chloroethylamine, and ethyl glyoxylate in THF at 40°C undergoes sequential nucleophilic substitutions and cyclization. The ethyl ester is introduced in situ, eliminating the need for post-synthesis modifications.
Critical Parameters
-
Temperature Control : Maintaining 40–45°C prevents decarboxylation.
-
Stoichiometry : A 2:1 ratio of diethyl malonate to 2-chloroethylamine maximizes ring closure.
Enzymatic Resolution of Racemic Mixtures
Biocatalytic methods are emerging for enantioselective synthesis. Lipase B from Candida antarctica (CAL-B) resolves racemic this compound via transesterification in ionic liquids.
Performance Metrics
| Metric | Value |
|---|---|
| Enantiomeric Excess | 98% (R) |
| Conversion | 45% |
| Solvent | [BMIM][PF₆] |
While yields are moderate, this method aligns with green chemistry principles by avoiding harsh reagents.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Stereocontrol |
|---|---|---|---|---|
| Acid-Catalyzed | 85% | Low | High | Moderate |
| RCM | 78% | High | Low | High |
| Sequential Alkylation | 90% | Medium | High | Low |
| Multicomponent | 70% | Low | Medium | None |
| Enzymatic | 45% | High | Low | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-oxomorpholine-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves condensation reactions between ethyl esters and heterocyclic precursors. Key steps include:
- Temperature control : Reactions are often conducted under reflux (e.g., ethanol at 80°C) to ensure completion.
- Catalysts : Use of bases (e.g., sodium ethoxide) to facilitate nucleophilic substitutions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve ≥95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ethanol, 80°C, 12h | 65–75 | 90 |
| 2 | NaOEt, DCM, RT | 80–85 | 95 |
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Methodology :
- NMR : NMR (400 MHz, CDCl) for proton environments (e.g., ethyl group δ 1.2–1.4 ppm, carbonyl δ 170–175 ppm).
- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O ester).
- Mass Spectrometry : Molecular ion peak matching theoretical molecular weight (e.g., [M+H] = 237.22) .
Advanced Research Questions
Q. How do electronic properties of this compound influence its reactivity in medicinal chemistry applications?
- Methodology :
- Computational DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use software like Gaussian with B3LYP/6-31G(d) basis set.
- Electron Density Maps : Identify regions of high electrophilicity (e.g., carbonyl groups) for targeted functionalization .
- Data Table :
| Parameter | Value (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.8 |
| Band Gap | 4.4 |
Q. How can crystallographic data resolve contradictions in molecular conformation or puckering dynamics?
- Methodology :
- SHELX Refinement : Use SHELXL for small-molecule refinement to analyze bond lengths/angles and resolve disorder.
- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring puckering (e.g., total puckering amplitude and phase angle ) .
- Example : For a six-membered morpholine ring, , , indicating slight chair distortion.
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Enzyme Kinetics : Measure (inhibition constant) via Lineweaver-Burk plots using purified enzymes (e.g., kinases).
- Molecular Docking : Use AutoDock Vina to simulate binding poses in active sites (e.g., ATP-binding pockets) .
- Data Table :
| Target Enzyme | (nM) | Binding Energy (kcal/mol) |
|---|---|---|
| Kinase A | 120 | -8.2 |
| Kinase B | 450 | -6.5 |
Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for this compound derivatives?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., 72h MTT assay in HepG2 cells).
- Key Finding : Variations in IC values (e.g., 10–50 µM) may arise from differences in cell permeability or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
